molecular formula C15H13N3O2 B11788664 5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11788664
M. Wt: 267.28 g/mol
InChI Key: VDPHJENNAAJGNR-UHFFFAOYSA-N
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Description

5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound with a unique structure that combines pyrazole and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (Dimethylformamide) without the need for catalysts . This method yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-iodosuccinimide for iodination and reducing agents like zinc/acetic acid for reduction reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions include iodinated derivatives, carboxylic acids, and alcohols, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-ethyl-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C15H13N3O2/c1-2-17-8-9-18-14(15(17)20)12(10-19)13(16-18)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

VDPHJENNAAJGNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)C=O)C1=O

Origin of Product

United States

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